molecular formula C18H22N2O2 B13687972 6-(1-Boc-3-pyrrolidinyl)quinoline

6-(1-Boc-3-pyrrolidinyl)quinoline

Cat. No.: B13687972
M. Wt: 298.4 g/mol
InChI Key: HRHRQRXOWBSWGZ-UHFFFAOYSA-N
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Description

6-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Boc-3-pyrrolidinyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1-Boc-3-pyrrolidinyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Mechanism of Action

The mechanism of action of 6-(1-Boc-3-pyrrolidinyl)quinoline is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the Boc-protected pyrrolidine ring, which provides additional stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl 3-quinolin-6-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-8-15(12-20)13-6-7-16-14(11-13)5-4-9-19-16/h4-7,9,11,15H,8,10,12H2,1-3H3

InChI Key

HRHRQRXOWBSWGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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